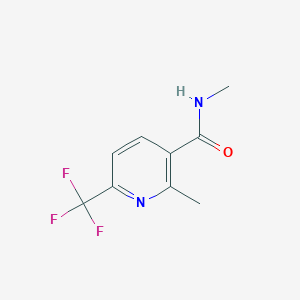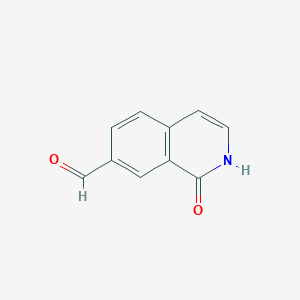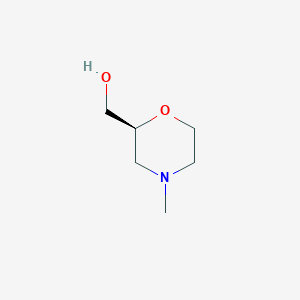
2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as NPA, is a synthetic compound derived from nitro-pyrazole and acetamide. It is a highly versatile compound that has a wide range of applications in the scientific and medical fields, including drug development, cancer research, and biochemistry. NPA is a powerful tool for scientists and researchers due to its ability to interact with a variety of biological molecules. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NPA.
Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, and different synthesis techniques have been discussed .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their structural versatility and pharmacological effects . They are often used as a core structure in the development of new drugs .
Agrochemistry
In agrochemistry, pyrazoles are used in the development of new pesticides and herbicides . Their unique chemical structure allows them to interact with a variety of biological targets, making them effective in controlling pests and weeds .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have a variety of applications, including catalysis, magnetism, and luminescence .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in areas such as catalysis, materials science, and medicinal chemistry .
Energetic Materials
Compounds containing a pyrazole group, such as 2-(3-nitro-1H-pyrazol-1-yl)acetamide, have been synthesized for use in energetic materials . These compounds combine a high calculated enthalpy of formation and acceptable thermal stability, making them of interest as potential components of energy-rich materials .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity
Mode of Action
It’s suggested that the compound may interact with its targets in a way that results in desirable fitting patterns in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the survival and replication of promastigotes
Result of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that 2-(3-nitro-1H-pyrazol-1-yl)acetamide may have similar effects.
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJNFRHZOLKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
CAS RN |
1003011-27-5 | |
| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

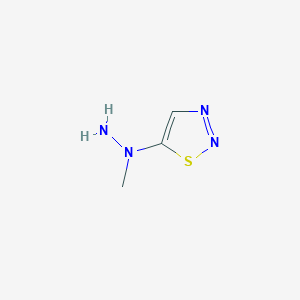

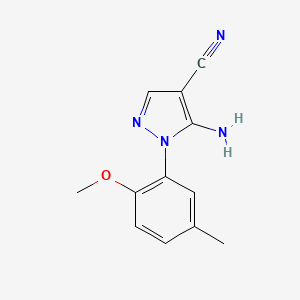
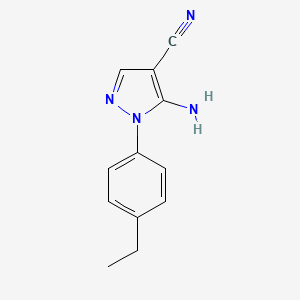

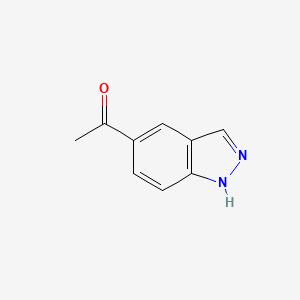
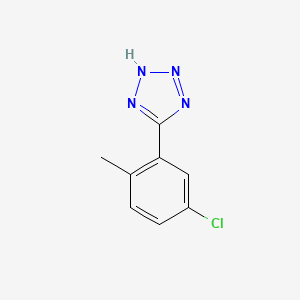
![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)
